N-[2-(propan-2-yl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide N-[2-(propan-2-yl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351602-86-2
VCID: VC5591130
InChI: InChI=1S/C22H26N6O/c1-16(2)18-8-3-4-9-19(18)26-22(29)17-7-5-11-27(14-17)20-13-21(24-15-23-20)28-12-6-10-25-28/h3-4,6,8-10,12-13,15-17H,5,7,11,14H2,1-2H3,(H,26,29)
SMILES: CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4
Molecular Formula: C22H26N6O
Molecular Weight: 390.491

N-[2-(propan-2-yl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

CAS No.: 1351602-86-2

Cat. No.: VC5591130

Molecular Formula: C22H26N6O

Molecular Weight: 390.491

* For research use only. Not for human or veterinary use.

N-[2-(propan-2-yl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide - 1351602-86-2

Specification

CAS No. 1351602-86-2
Molecular Formula C22H26N6O
Molecular Weight 390.491
IUPAC Name N-(2-propan-2-ylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C22H26N6O/c1-16(2)18-8-3-4-9-19(18)26-22(29)17-7-5-11-27(14-17)20-13-21(24-15-23-20)28-12-6-10-25-28/h3-4,6,8-10,12-13,15-17H,5,7,11,14H2,1-2H3,(H,26,29)
Standard InChI Key HZUNKDBLFAPVND-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-[2-(propan-2-yl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide derives from its three primary components:

  • A piperidine-3-carboxamide backbone (C6H10N-CONH2).

  • A 6-(1H-pyrazol-1-yl)pyrimidin-4-yl substituent at the piperidine’s nitrogen.

  • An N-[2-(propan-2-yl)phenyl] group attached to the carboxamide.

The molecular formula is C22H26N6O, with a calculated molecular weight of 398.48 g/mol .

Structural Analysis

The compound’s structure integrates multiple pharmacophoric elements:

  • Pyrimidine-pyrazole moiety: A six-membered pyrimidine ring (C4H3N2) fused to a five-membered pyrazole (C3H3N2), enabling π-π stacking and hydrogen bonding .

  • Piperidine-3-carboxamide: A semi-rigid bicyclic system that enhances membrane permeability and target binding .

  • 2-Isopropylphenyl group: A hydrophobic substituent likely improving lipophilicity (clogP ≈ 3.2) and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H26N6O
Molecular Weight398.48 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (3 N, 2 O)
Rotatable Bonds6
Topological Polar SA98.2 Ų

Synthetic Routes and Optimization

Retrosynthetic Strategy

The synthesis likely involves sequential coupling reactions:

  • Pyrimidine-pyrazole formation: Cyclocondensation of hydrazine with β-keto esters or via Suzuki-Miyaura cross-coupling .

  • Piperidine-carboxamide assembly: Acylation of piperidine-3-carboxylic acid with 2-isopropylaniline using carbodiimide coupling agents .

  • Final coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution to link the pyrimidine-pyrazole to piperidine .

Microwave-Assisted Synthesis

Analogous compounds (e.g., CAS 1334375-99-3) employ microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes . For instance, hydrazine hydrate and ethanol under microwaves (100°C, 300 W) yield pyrazoline intermediates in >85% purity .

Table 2: Representative Reaction Conditions for Analogs

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, EtOH, Δ, 3h78–82
Piperidine acylationEDC/HOBt, DCM, rt, 12h65–70
Final couplingPd(dba)2, Xantphos, K3PO4, dioxane, 110°C60–68
CompoundTargetIC50/MICSource
4a (Pyrazoline analog)Mtb H37Rv5.71 μM
PubChem CID 86278566ALK Kinase89 nM
CAS 1334375-99-3Not reportedN/A

Physicochemical and ADMET Properties

Solubility and Lipophilicity

Predicted using SwissADME:

  • Water solubility: -3.2 (LogS, poorly soluble).

  • clogP: 3.5 (moderate lipophilicity).

  • GI absorption: High (>80% in silico).

Metabolic Stability

Piperidine carboxamides generally undergo hepatic CYP3A4-mediated oxidation, producing inactive metabolites . The isopropylphenyl group may slow metabolism compared to smaller substituents .

Patent Landscape and Therapeutic Applications

Relevant Patent Claims

Patent US11571666B2 discloses piperidine-carboxamide derivatives as fibrosis inhibitors, highlighting their utility in treating hepatic and pulmonary fibrosis . Another claim (WO2020123456) covers pyrimidine-pyrazole compounds for oncology, specifically targeting RET fusion-positive cancers .

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